![molecular formula C16H10O4 B2541725 2-Benzoyl-1-benzofuran-5-carboxylic acid CAS No. 773872-42-7](/img/structure/B2541725.png)
2-Benzoyl-1-benzofuran-5-carboxylic acid
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Overview
Description
“2-Benzoyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 773872-42-7 . It has a molecular weight of 266.25 .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The InChI Code of “2-Benzoyl-1-benzofuran-5-carboxylic acid” is 1S/C16H10O4/c17-15 (10-4-2-1-3-5-10)14-9-12-8-11 (16 (18)19)6-7-13 (12)20-14/h1-9H, (H,18,19)
.
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, AgNTf 2 as an additive favored benzofurans via a tandem C-H activation/decarbonylation/annulation process .
Physical And Chemical Properties Analysis
The compound “2-Benzoyl-1-benzofuran-5-carboxylic acid” has a molecular weight of 266.25 . It is recommended to be stored at a temperature between 28°C .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2-Benzoyl-1-benzofuran-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have been found to possess anti-oxidative properties . This means they can potentially be used in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of Other Compounds
2-Benzoyl-1-benzofuran-5-carboxylic acid can be used in the synthesis of other compounds. For example, it was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The development of novel methods for constructing benzofuran rings has been a focus in recent years .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-benzoyl-1-benzofuran-5-carboxylic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit diverse pharmacological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biological processes, indicating that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-benzoyl-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(10-4-2-1-3-5-10)14-9-12-8-11(16(18)19)6-7-13(12)20-14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYLGRPQWXPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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